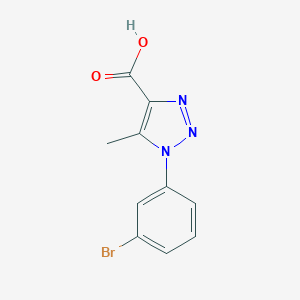

1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDIRBVTVPXYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801177272 | |

| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210159-08-3 | |

| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210159-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The bromophenyl group is introduced through the use of a brominated phenyl azide or alkyne precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the most significant applications of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is in the development of antimicrobial agents. Research indicates that triazole derivatives exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus. A study showed that compounds derived from triazoles demonstrated minimal inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µM) | MBC (µM) | Activity Type |

|---|---|---|---|

| 2.17 | 10.6 | 21.2 | Bactericidal |

| 2.18 | 10.1 | 20.2 | Bactericidal |

| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |

The presence of specific functional groups on the triazole ring significantly influences the antibacterial efficacy of these compounds. For instance, the introduction of halogens or cycloalkyl groups has been shown to enhance activity against bacterial strains .

Anti-inflammatory Properties

Triazole compounds are also being investigated for their anti-inflammatory properties. The structural features of triazoles allow them to interact with various biological targets involved in inflammatory pathways. Preliminary studies suggest that modifications to the triazole scaffold can lead to compounds with improved anti-inflammatory effects .

Agricultural Applications

Fungicidal Activity

In agriculture, triazole derivatives are utilized as fungicides due to their ability to inhibit fungal growth. The compound's structure allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes triazoles effective against a range of plant pathogens .

Case Study: Efficacy Against Fungal Pathogens

A field study evaluated the effectiveness of triazole-based fungicides against Fusarium and Botrytis species, common pathogens in crops such as wheat and grapes. The results indicated that these compounds significantly reduced fungal incidence and improved crop yield compared to untreated controls.

Material Science Applications

Polymer Development

The unique chemical properties of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have led to its exploration in material science, particularly in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices has shown promising results in improving material performance under various environmental conditions .

Table 2: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-Modified Polymer | 250 | 50 |

| Conventional Polymer | 200 | 30 |

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The bromophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, where substituents on the aryl group and position 5 significantly influence properties. Key analogues include:

Tautomerism and Reactivity

- Ring-Chain Tautomerism : Unlike 2-formylbenzoic acids, where cyclic hemiacetal forms dominate, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly (80%) in the open aldehyde form due to steric and electronic factors . The target compound lacks a formyl group, avoiding such tautomerism.

- Carboxylic Acid Reactivity : The carboxylic acid group facilitates derivatization. For example, 1-aryl-5-methyl triazole-4-carboxylic acids are converted to acid chlorides for synthesizing amides (e.g., antithrombotic agents in ) or esters .

Physical Properties

Biological Activity

1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of 282.1 g/mol. The compound features a triazole ring which is pivotal in mediating its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole scaffold have shown significant activity against various cancer cell lines due to their ability to inhibit specific enzymes and receptors involved in tumor growth.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | MDA-MB-231 | TBD | |

| Spirooxindole derivative | HepG2 | 16.8 ± 0.37 | |

| CAI (Carboxyamido-triazole) | Various | TBD |

The exact IC50 values for 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are yet to be established; however, related compounds have demonstrated promising results.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The presence of the bromine substituent in the phenyl ring may enhance the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity of Related Triazole Compounds

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | TBD | |

| Fluoroquinolone derivative | Escherichia coli | 10 |

The biological activity of triazole derivatives can be attributed to their ability to form non-covalent interactions with biological macromolecules such as proteins and enzymes. The nitrogen atoms in the triazole ring facilitate these interactions through hydrogen bonding and pi-stacking effects.

Case Studies

Several case studies have investigated the biological activity of triazoles:

- Anticancer Studies : Research has shown that triazoles can inhibit key signaling pathways involved in cancer progression. For example, a study demonstrated that triazole derivatives could effectively inhibit EGFR (Epidermal Growth Factor Receptor) activity in breast cancer cells.

- Antimicrobial Efficacy : A recent investigation into various triazole compounds revealed that those with halogen substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole synthesis. For this compound, start with 3-bromophenylacetylene and methyl azide (generated in situ from sodium azide and methyl iodide). Use copper(I) iodide (5 mol%) in a DMF/H₂O solvent system at 60°C for 12 hours to form the triazole core . Subsequent oxidation of the methyl group to a carboxylic acid can be achieved using KMnO₄ in acidic conditions or RuO₄ for higher selectivity. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., 1.2 equiv azide to 1 equiv alkyne) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts to analogous triazoles (e.g., δ 7.71 ppm for triazole protons in similar structures ).

- FTIR : Confirm carboxylic acid presence via O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and electrospray ionization for mass confirmation (expected [M+H]⁺ ~325–330 g/mol) .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

- Salt formation : React with sodium bicarbonate to generate the carboxylate salt.

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- Pro-drug derivatives : Synthesize methyl or ethyl esters for enhanced lipophilicity, followed by enzymatic hydrolysis in biological systems .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against target proteins?

Methodological Answer:

- Target selection : Prioritize enzymes with triazole-sensitive active sites (e.g., carbonic anhydrase, HDACs) based on structural analogs .

- Assay setup : Use fluorescence-based (e.g., FITC-labeled substrates) or spectrophotometric (e.g., p-nitrophenyl phosphate hydrolysis) methods. Include controls:

- Positive (known inhibitor, e.g., acetazolamide for carbonic anhydrase).

- Negative (DMSO vehicle).

- IC₅₀ determination : Perform dose-response curves (1 nM–100 µM) in triplicate. Analyze data using nonlinear regression (GraphPad Prism) .

Q. How should discrepancies in bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis).

- Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation products.

- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and formulations (e.g., PEGylated nanoparticles) to enhance bioavailability .

Q. What computational approaches are effective for predicting the mechanism of action of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., HDAC2 PDB: 4LXZ). Focus on hydrogen bonding with the carboxylic acid group and halogen interactions from the bromophenyl moiety.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QSAR modeling : Corrogate substituent effects (e.g., bromine position) with activity data from analogs .

Q. How can researchers resolve contradictions in reported toxicity profiles of similar triazole derivatives?

Methodological Answer:

- Structural-activity relationships (SAR) : Systematically modify substituents (e.g., replace bromine with chlorine) and compare cytotoxicity (MTT assay).

- Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended interactions.

- Species-specific assays : Test toxicity in human cell lines (e.g., HepG2) and primary murine hepatocytes to account for metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.